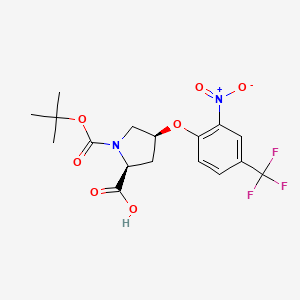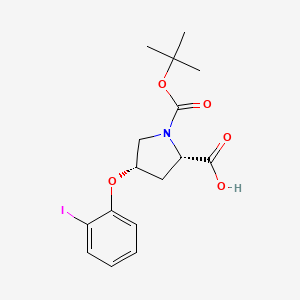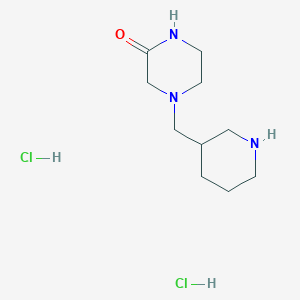![molecular formula C16H16O2 B1398366 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 883532-51-2](/img/structure/B1398366.png)
6-Propoxy[1,1'-biphenyl]-3-carbaldehyde
Vue d'ensemble
Description
6-Propoxy[1,1'-biphenyl]-3-carbaldehyde is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxidative Rearrangement Studies
Research has explored the acid-catalyzed rearrangement of similar compounds, leading to the formation of 1,1′-biphenyl and 1,1′-biphenyl-carbaldehydes. This study reveals insights into the reaction mechanism, highlighting an oxidative process involving the formation of cycloheptadienes and cycloheptatrienes, crucial for understanding the behavior of such compounds in chemical reactions (Ceylan, Fındık, & SeÇen, 2008).
Synthesis and Structural Analysis
Another significant area of research involves the synthesis of biphenyl carbaldehyde oximes and their selectivity for the estrogen receptor-beta (ERbeta). This work is particularly relevant in understanding the chemical structure and potential biological interactions of compounds like 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde (Yang et al., 2004).
Application in Synthesis of Phenanthridines
A novel photochemically-mediated cyclization of biphenyl carbaldehydes has been developed to synthesize phenanthridines. This method has implications for the efficient and novel synthesis of complex organic compounds (Ntsimango et al., 2021).
Biological Activity Research
Studies also extend to the biological evaluation of compounds derived from biphenyl carbaldehydes. These compounds have been tested for anti-inflammatory, antioxidant, and antimicrobial activities, demonstrating the potential biomedical applications of such chemicals (Bandgar et al., 2009).
Ligand Synthesis and Metal Complexes
Research into the condensation and reduction of diamino biphenyls with carbaldehyde derivatives has led to the synthesis of complex ligands used in metal complexes, revealing the versatility of these compounds in coordination chemistry (Petzold & Heider, 2011).
Synthesis of Coumarin Derivatives
There is also research on the synthesis of coumarin derivatives containing biphenyl carbaldehyde units. These studies highlight the potential of these compounds in developing new pharmaceuticals with antioxidant and antihyperglycemic properties (Kenchappa et al., 2017).
Propriétés
IUPAC Name |
3-phenyl-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-10-18-16-9-8-13(12-17)11-15(16)14-6-4-3-5-7-14/h3-9,11-12H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWXJBJTFCOMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Hydroxy-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398288.png)
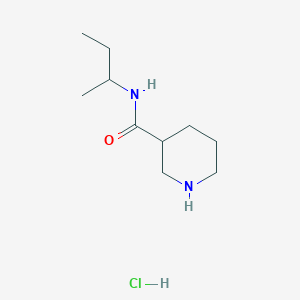
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398290.png)
![(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398291.png)
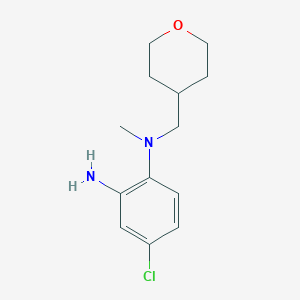
![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)
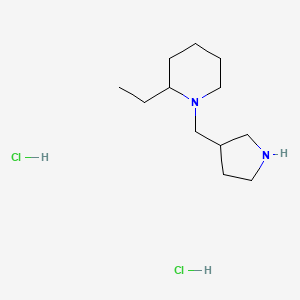


![(2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398303.png)
